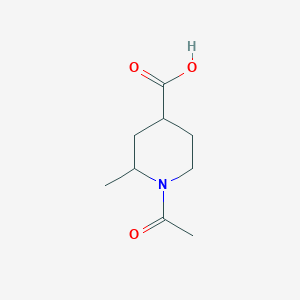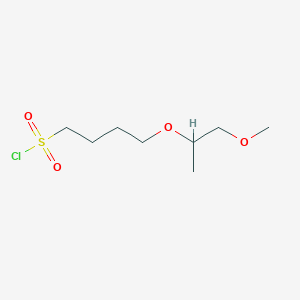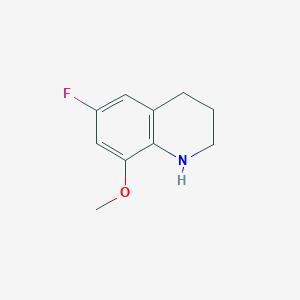
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12FNO It is a derivative of tetrahydroquinoline, featuring both a fluorine atom and a methoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of 8-methoxy-1,2,3,4-tetrahydroquinoline using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.
Scientific Research Applications
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
8-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its pharmacokinetic properties.
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline: Has a different substitution pattern, which can alter its chemical and biological properties.
Uniqueness
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. This combination can enhance its chemical stability, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h5-6,12H,2-4H2,1H3 |
InChI Key |
IHEYVGMGZGSBPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


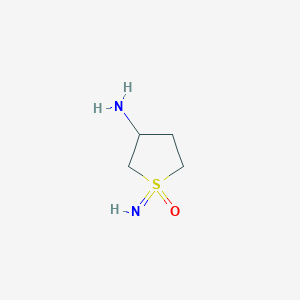

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
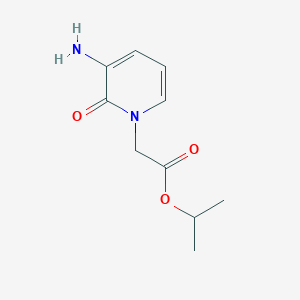

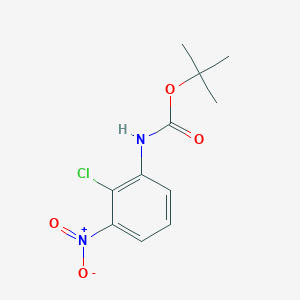
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
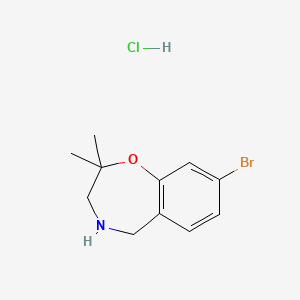
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
